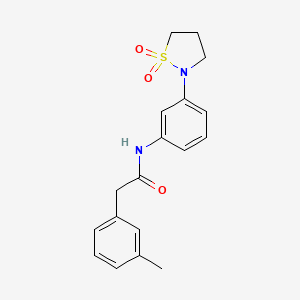
8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of xanthine derivatives. Xanthine derivatives have been studied extensively for their various biological activities, especially in areas like enzymatic inhibition, bronchodilation, and central nervous system stimulation. This particular compound combines elements found in both benzylamine and hydroxyethylphenyl groups, suggesting its potential versatility in chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione generally involves the multi-step reaction of suitable precursors:
Starting Materials: : The process might commence with 1,3-dimethylxanthine (theobromine) as the base molecule.
Benzylation: : The addition of a benzylamine group can be achieved through nucleophilic substitution reactions. Reagents like benzyl chloride and bases like sodium hydride may be used in the reaction.
Hydroxyethylphenylation: : The incorporation of the hydroxyethylphenyl group can involve aldol or Mannich-type reactions, utilizing 2-hydroxy-2-phenylethyl ketones and secondary amines.
Industrial Production Methods
Industrial synthesis may require scaling up and optimizing the reaction conditions to maximize yield and purity:
Catalysts: : Metal catalysts, such as palladium or copper complexes, may be employed to facilitate coupling reactions.
Reactor Design: : Continuous flow reactors could be used to improve reaction control and product consistency.
Purification: : Methods such as crystallization, distillation, and chromatography will be essential for obtaining high-purity final products.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
The compound is likely to undergo several types of chemical reactions, such as:
Oxidation: : The phenolic groups could be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation processes might be carried out using hydrogen gas and a palladium catalyst to saturate double bonds.
Substitution: : Halogenation or alkylation reactions may modify the compound further by substituting one or more hydrogen atoms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in basic conditions.
Reduction: : Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: : Alkyl halides (R-X) and a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: : Formation of quinones and related oxidation products.
Reduction: : Saturated derivatives with fully hydrogenated phenyl rings.
Substitution: : Alkylated or halogenated analogs.
Aplicaciones Científicas De Investigación
8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has significant potential in various fields:
Chemistry: : Used as a catalyst or intermediate in organic syntheses.
Biology: : Studied for its role in enzyme inhibition and receptor interaction.
Medicine: : Investigated for therapeutic potentials, such as anticancer or antiviral activities.
Mecanismo De Acción
The mechanism by which this compound exerts its effects typically involves:
Enzymatic Inhibition: : Interference with the function of enzymes like phosphodiesterases or xanthine oxidase.
Receptor Binding: : Interaction with adenosine receptors in the central nervous system or peripheral tissues.
Pathway Modulation: : Influencing signaling pathways like cyclic AMP (cAMP) or cyclic GMP (cGMP) pathways.
Comparación Con Compuestos Similares
Comparing 8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione with similar compounds reveals its uniqueness:
8-(benzylamino)-1,3-dimethyl-7H-purine-2,6-dione: : Lacks the hydroxyethylphenyl group, potentially affecting its biological activity and binding affinity.
8-(hydroxybenzylamino)-1,3-dimethyl-7H-purine-2,6-dione: : Features an additional hydroxyl group, altering its solubility and chemical reactivity.
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: : Missing the benzylamine moiety, changing its interaction with enzymes and receptors.
Propiedades
IUPAC Name |
8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-25-19-18(20(29)26(2)22(25)30)27(14-17(28)16-11-7-4-8-12-16)21(24-19)23-13-15-9-5-3-6-10-15/h3-12,17,28H,13-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNBCBYPXXDAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2420311.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2420313.png)


![5-(1,3-benzodioxol-5-yl)-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2420316.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2420317.png)


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2420325.png)
![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2420329.png)

![1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2420331.png)
![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)
